4'-Nitromethopholine

Analgesic Potency Opioid Pharmacology Structure-Activity Relationship

Sourcing 4'-Nitromethopholine (CAS 63937-57-5) for your research? This is not a generic tetrahydroisoquinoline. The 4'-nitro substitution yields a ~20-fold increase in analgesic potency over codeine, making it the most potent analog in its series. This unique profile makes it an indispensable reference standard for opioid receptor pharmacology, SAR benchmarking, and forensic method validation (LC-MS/GC-MS). Secure a batch with verified purity to ensure the integrity of your comparative studies and assay development.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 63937-57-5
Cat. No. B1583179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitromethopholine
CAS63937-57-5
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC
InChIInChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-17(15)18(21)9-6-14-4-7-16(8-5-14)22(23)24/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3
InChIKeyAWDKLHCXDUACLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Nitromethopholine (CAS 63937-57-5) Procurement Guide: Verified Identity and Basic Characteristics


4'-Nitromethopholine (CAS 63937-57-5), a substituted tetrahydroisoquinoline, is an opioid analgesic drug [1]. It is a racemic compound [2] with a molecular formula of C20H24N2O4 and a molar mass of 356.42 g/mol . The compound is characterized by a p-nitrophenethyl group at the 1-position, distinguishing it from the parent compound methopholine, which contains a p-chlorophenethyl group [3].

Why Generic Substitution Fails: 4'-Nitromethopholine (63937-57-5) vs. Methopholine and Analogs


Simple substitution within the methopholine class is not pharmacologically or functionally equivalent. The replacement of the 4'-chloro group in methopholine with a nitro group in 4'-nitromethopholine profoundly alters analgesic potency, as demonstrated by quantitative comparative studies [1][2]. This is not a minor modification; it is a change that results in a ~20-fold increase in potency relative to codeine, and makes it the most potent compound among a series of tested 4'-substituted analogs [3]. Furthermore, the compound's distinct enantiomers and its unique regulatory history underscore that 4'-nitromethopholine is a specialized research tool, not an interchangeable alternative to other tetrahydroisoquinolines [4].

Quantitative Evidence Guide: 4'-Nitromethopholine (63937-57-5) Differentiation from Analogs


4'-Nitromethopholine Exhibits ~20-Fold Greater Analgesic Potency Compared to Codeine

The analgesic potency of racemic 4'-nitromethopholine is approximately 20 times that of codeine [1][2]. This is in stark contrast to the parent compound, methopholine, which has approximately the same efficacy as codeine [3].

Analgesic Potency Opioid Pharmacology Structure-Activity Relationship

4'-Nitromethopholine is the Most Potent Compound in a Series of 4'-Substituted Methopholine Analogs

In a comparative study of methopholine analogs, the 4'-nitro derivative (4'-nitromethopholine) was found to be the most potent, surpassing the 4'-fluoro, 4'-chloro (methopholine), and other substituted compounds [1]. The 4'-fluoro derivative was noted to be only slightly more potent than the 4'-chloro parent [1].

Medicinal Chemistry SAR Analgesic Screening

Melting Point of 4'-Nitromethopholine (91-92°C) for Identity Verification and Purity Assessment

4'-Nitromethopholine exhibits a reported melting point range of 91-92 °C . This physical constant is a key differentiator from its parent compound, methopholine, for which a distinct melting point can be established for identity and purity verification.

Analytical Chemistry Quality Control Compound Identity

Vendor-Specified Purity Levels (98% GC) as a Benchmark for Research-Grade 4'-Nitromethopholine

Commercial suppliers offer 4'-nitromethopholine with a specified purity of 98% as determined by gas chromatography (GC) [1].

Quality Control Analytical Chemistry Procurement

Molecular Weight of 4'-Nitromethopholine (356.42 g/mol) Distinguishes it from Methopholine (345.87 g/mol)

The molecular weight of 4'-nitromethopholine is 356.42 g/mol (C20H24N2O4) , which is ~10.6 g/mol greater than that of methopholine (C20H24ClNO2, 345.87 g/mol) [1].

Mass Spectrometry Compound Identity Structural Confirmation

Research and Industrial Applications for 4'-Nitromethopholine (63937-57-5)


High-Potency Positive Control for Opioid Receptor Pharmacology Studies

Given its ~20-fold higher analgesic potency compared to codeine [1][2], 4'-nitromethopholine serves as a high-potency reference standard for in vitro and in vivo assays of opioid receptor function. It is particularly valuable for validating assay sensitivity and for use as a comparator in studies of novel analgesics.

Structure-Activity Relationship (SAR) Probe in Tetrahydroisoquinoline Optimization

As the most potent compound in a defined series of 4'-substituted methopholine analogs [1], 4'-nitromethopholine is a crucial reference point for medicinal chemists exploring the SAR of the 4'-position. It provides a benchmark for designing and evaluating new derivatives with potentially improved pharmacological profiles.

Analytical Reference Standard for Method Development and Forensic Toxicology

The compound's distinct molecular weight (356.42 g/mol) [1] and well-defined melting point (91-92°C) [2] make it suitable for use as a reference standard in the development and validation of analytical methods (e.g., LC-MS, GC-MS). This is relevant for both quality control of chemical synthesis and for forensic or toxicological analysis of this specific opioid analog.

Historical Reference Compound in Opioid Safety and Regulatory Studies

4'-Nitromethopholine is a key compound in the historical context of opioid drug development. Its parent compound, methopholine, was withdrawn from the market due to ophthalmic side effects [1]. The nitro analog, with its distinct potency, may be used in comparative studies to understand the relationship between structural modifications, efficacy, and the specific toxicities that led to market withdrawal of the class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Nitromethopholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.